Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate
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Overview
Description
Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate is an organic compound with the molecular formula C19H19BrO3S It is a complex ester that features a bromopropanoyl group, a phenylsulfanyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate typically involves the reaction of 2-bromopropanoyl chloride with a phenylsulfanyl-substituted phenylacetic acid derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction mixture is then refluxed in an organic solvent like dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromopropanoyl group can be reduced to a propanol group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromopropanoyl group can be substituted with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium ethoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Propanol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate involves its interaction with specific molecular targets. The bromopropanoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The phenylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the phenylsulfanyl group.
Ethyl 2-(5-bromopentanoyl)phenylacetate: Similar structure but with a different acyl group.
Ethyl 2-(2-bromopropanoyl)phenylacetate: Similar structure but without the phenylsulfanyl group.
Uniqueness
Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate is unique due to the presence of both the bromopropanoyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C19H19BrO3S |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate |
InChI |
InChI=1S/C19H19BrO3S/c1-3-23-18(21)12-15-11-14(19(22)13(2)20)9-10-17(15)24-16-7-5-4-6-8-16/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
QPEYFBYFUCCENT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)C(=O)C(C)Br)SC2=CC=CC=C2 |
Origin of Product |
United States |
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